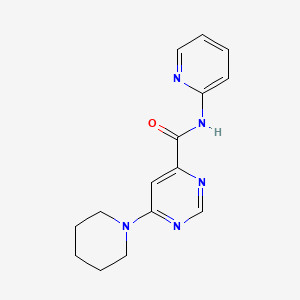

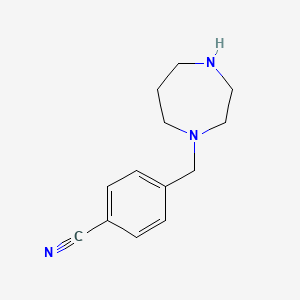

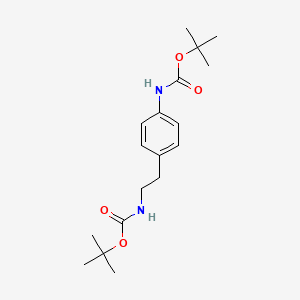

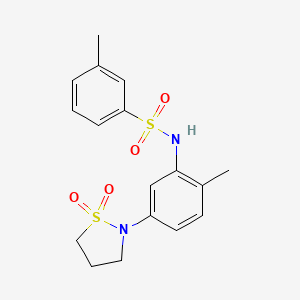

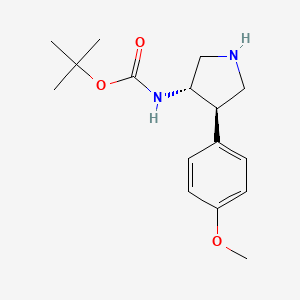

4-(1,4-Diazepan-1-ylmethyl)benzonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Green Synthesis of Benzonitrile

Benzonitrile is a versatile chemical with applications in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes. Traditional methods for benzonitrile synthesis involve cyanation of benzene halides, ammoxidation of toluene, and other routes. However, these methods often suffer from drawbacks such as longer reaction times, corrosion, and the use of metal salt catalysts . A novel green synthesis route involves using an ionic liquid as a recycling agent. Specifically, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt (NH2OH·[HSO3-b-Py]·HSO4) serves as an alternative to hydroxylamine hydrochloride. The ionic liquid [HSO3-b-Py]·HSO4 plays multiple roles as a co-solvent, catalyst, and phase separator, eliminating the need for metal salt catalysts. This method simplifies the separation process, achieving 100% benzaldehyde conversion and benzonitrile yield at 120 °C in just 2 hours .

Biocatalytic Synthesis of 1,4-Diazepanes

DBN can serve as a precursor for the synthesis of chiral 1,4-diazepanes, which have pharmaceutical importance. Researchers have explored an effective method for constructing these compounds using imine reductase-catalyzed intramolecular reductive amination. This approach provides access to chiral 1,4-diazepanes, which find applications in drug discovery and development .

Eigenschaften

IUPAC Name |

4-(1,4-diazepan-1-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-10-12-2-4-13(5-3-12)11-16-8-1-6-15-7-9-16/h2-5,15H,1,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHPOEAVFDQAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Diazepan-1-ylmethyl)benzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

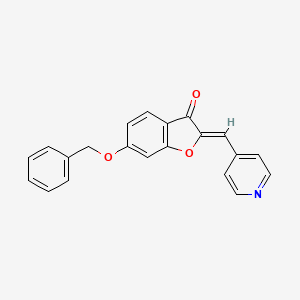

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)

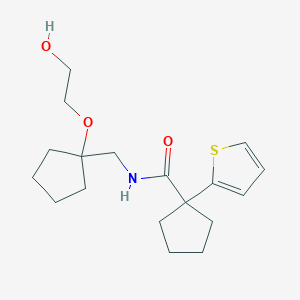

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2556701.png)